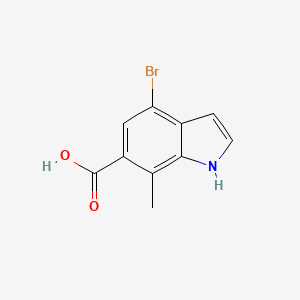

4-bromo-7-methyl-1H-indole-6-carboxylic acid

Description

4-Bromo-7-methyl-1H-indole-6-carboxylic acid is a halogenated indole derivative featuring a bromine atom at position 4, a methyl group at position 7, and a carboxylic acid substituent at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in drug discovery (e.g., kinase inhibitors) and as a building block for functionalized heterocycles . Its reactivity is influenced by the electron-withdrawing carboxylic acid group and the steric effects of the methyl substituent, making it a valuable intermediate in cross-coupling reactions and C–H functionalization strategies .

Properties

IUPAC Name |

4-bromo-7-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7(10(13)14)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIZJQQMAUFRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1C(=O)O)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257397 | |

| Record name | 4-Bromo-7-methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-60-8 | |

| Record name | 4-Bromo-7-methyl-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-bromo-7-methyl-1H-indole-6-carboxylic acid involves several steps. One common method includes the bromination of 7-methylindole followed by carboxylation . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-bromo-7-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-7-methyl-1H-indole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-7-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-7-methyl-1H-indole-6-carboxylic acid with key analogs, focusing on structural features, physicochemical properties, and reactivity.

Positional Isomers and Functional Group Variations

Key Observations :

- Positional isomerism significantly alters electronic properties.

- Esterification (e.g., methyl ester analog) increases lipophilicity, which may improve membrane permeability in biological assays .

Reactivity in Cross-Coupling Reactions

- Ru-Catalyzed C–H Arylation : The parent compound’s methyl group at position 7 may sterically hinder ortho-arylation, whereas analogs like 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid (5af) achieve 77% yield in Ru-catalyzed reactions due to favorable steric and electronic environments .

- Amide Formation : Derivatives like 7-bromo-1H-indole-6-carboxamide (precursor to 48 in ) highlight the utility of the carboxylic acid group for functionalization via CDI-mediated couplings .

Physicochemical Properties

- Molecular Weight and Solubility :

- 4-Bromo-7-methyl-1H-indole-6-carboxylic acid (estimated MW: 268.05 g/mol) is heavier than its indazole analog (257.04 g/mol, ), likely due to the additional methyl group.

- The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives, though bromine and methyl substituents may counterbalance this effect through hydrophobicity .

Biological Activity

4-Bromo-7-methyl-1H-indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

4-Bromo-7-methyl-1H-indole-6-carboxylic acid is characterized by its indole structure, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological profile.

Biological Activities

Research indicates that 4-bromo-7-methyl-1H-indole-6-carboxylic acid exhibits several biological activities, including:

- Antiviral Properties : Preliminary studies suggest that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Effects : This compound has shown promise in inhibiting cancer cell proliferation. For instance, it was observed that treatment with this compound led to an increase in mitotic cells in Jurkat cells, indicating potential anticancer activity .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 4-bromo-7-methyl-1H-indole-6-carboxylic acid may also possess this activity.

The mechanism of action for 4-bromo-7-methyl-1H-indole-6-carboxylic acid involves:

- Receptor Interaction : Indole derivatives are known to bind with high affinity to various receptors and enzymes, influencing numerous biological processes. This binding can lead to modulation of signaling pathways critical for cell growth and apoptosis .

- Cell Cycle Regulation : Studies have shown that this compound can affect the cell cycle, particularly increasing the number of cells in the mitotic phase, which is crucial for its anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Increased mitotic cells in Jurkat cells | |

| Antimicrobial | Potential activity against bacterial strains |

Case Study: Anticancer Activity

In a study examining the effects of 4-bromo-7-methyl-1H-indole-6-carboxylic acid on Jurkat cells, treatment resulted in a significant increase in phospho-histone H3 (PH3)-positive cells compared to control groups. The results indicated a dose-dependent increase in mitotic cells, suggesting that this compound may serve as a viable candidate for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-bromo-7-methyl-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole precursor. For example, starting with 7-methylindole, bromination at the 4-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation . Subsequent carboxylation at the 6-position may employ carbon dioxide under high-pressure conditions or transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki reactions) for regioselective functionalization . Optimization includes:

- Temperature control (0–5°C for bromination to avoid over-bromination).

- Use of directing groups (e.g., methyl at position 7) to enhance regioselectivity.

- Catalytic systems (e.g., Pd(PPh₃)₄ for carboxylation).

Q. How can researchers characterize the purity and structural integrity of 4-bromo-7-methyl-1H-indole-6-carboxylic acid?

- Methodological Answer :

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight ([M+H]⁺ = 284.0 Da for C₁₀H₈BrNO₂).

- NMR : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm for C7-CH₃), and carboxylic acid proton (δ 12–13 ppm, broad).

- ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and brominated aromatic carbon (δ ~115 ppm) .

- Elemental Analysis : Validate C, H, N, Br ratios (±0.3% theoretical).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Waste Disposal : Follow hazardous waste guidelines for halogenated organics (EPA/DOT) .

Q. What solvents are optimal for dissolving 4-bromo-7-methyl-1H-indole-6-carboxylic acid in biological assays?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF (1–10 mM stock solutions).

- Aqueous buffers : Adjust pH to >7.0 with NaOH to deprotonate the carboxylic acid.

- Avoid chlorinated solvents (e.g., CHCl₃) due to potential reactivity with the bromine substituent .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL (for refinement) and OLEX2 (for structure solution) to determine bond lengths, angles, and torsion angles .

- Key Parameters : Compare experimental vs. DFT-calculated geometries (e.g., Br–C bond length: ~1.90 Å experimentally vs. 1.93 Å computationally).

- Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals .

Q. How can researchers address contradictory biological activity data in different assay systems?

- Methodological Answer :

- Dose-Response Reproducibility : Validate activity across ≥3 independent assays (e.g., enzymatic vs. cell-based).

- Metabolite Interference : Use LC-MS to detect degradation products or metabolites in cell media .

- Solubility Artifacts : Confirm compound stability via NMR in assay buffers .

Q. What strategies enhance the compound’s binding affinity in protein interaction studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at positions 4 (Br), 6 (COOH), and 7 (CH₃) to probe steric/electronic effects .

- Crystallographic Docking : Use OLEX2 to model ligand-protein interactions and identify key binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH of binding to optimize thermodynamic profiles .

Q. How does the methyl group at position 7 influence electronic properties compared to other substituents?

- Methodological Answer :

- Comparative Analysis :

| Substituent | Electronic Effect | Biological Impact |

|---|---|---|

| -CH₃ (7-methyl) | Electron-donating (+I effect) | Enhanced lipophilicity, altered π-stacking |

| -OCH₃ | Stronger electron-donating (+M effect) | Increased solubility, potential H-bonding |

| -Br (4-bromo) | Electron-withdrawing (-I effect) | Stabilizes aryl radical intermediates |

- Techniques : Cyclic voltammetry to measure redox potentials and DFT for frontier molecular orbital analysis .

Q. What are the challenges in scaling up synthesis without compromising regioselectivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.